2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester

Catalog No.
S13201945
CAS No.
49759-21-9
M.F
C18H18N2O3
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl est...

CAS Number

49759-21-9

Product Name

2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester

IUPAC Name

[4-[(4-ethoxyphenyl)diazenyl]phenyl] (E)-but-2-enoate

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-3-5-18(21)23-17-12-8-15(9-13-17)20-19-14-6-10-16(11-7-14)22-4-2/h3,5-13H,4H2,1-2H3/b5-3+,20-19?

InChI Key

PEWVGVYDLKCRJJ-OQYCZIKTSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C=CC

Isomeric SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)/C=C/C

2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is an organic compound characterized by the molecular formula C18H18N2O3C_{18}H_{18}N_{2}O_{3}. This compound features a unique structure that includes an azo group (-N=N-) linking two aromatic rings, with one of the rings substituted with an ethoxy group (-OCH₂CH₃). The presence of both the butenoic acid moiety and the ethoxy-substituted azo group contributes to its distinct chemical and biological properties, making it a subject of interest in various fields including organic chemistry and medicinal research.

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
  • Reduction: The azo group may be reduced to form amines using reducing agents like sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of catalysts such as palladium on carbon (Pd/C).
  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, including nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Research indicates that 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with various molecular targets within biological systems. Its azo group can be reduced to amines, which may influence enzyme activity and receptor interactions, contributing to its biological effects .

The synthesis of 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester typically involves several key steps:

  • Diazotization: The synthesis begins with the diazotization of 4-ethoxyaniline using sodium nitrite (NaNO₂) and hydrochloric acid (HCl), resulting in the formation of a diazonium salt.
  • Coupling Reaction: This diazonium salt is then coupled with 4-hydroxycinnamic acid in an alkaline medium to produce the azo compound.
  • Esterification: Finally, the resulting azo compound undergoes esterification with an alcohol such as ethanol in the presence of a catalyst like sulfuric acid (H₂SO₄), yielding the final product.

2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has diverse applications across several fields:

  • Chemistry: It serves as a precursor for synthesizing more complex organic molecules and acts as a reagent in various organic reactions.
  • Biology: The compound is investigated for its potential use in drug development and therapeutic applications due to its biological activities.
  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Studies have explored the interactions of 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester with various biological targets. For instance, it has been shown to affect enzyme activity by altering absorption spectra and circular dichroism measurements in aminotransferases. These interactions suggest potential implications for its use in biochemical applications and therapeutic contexts .

Several compounds share structural similarities with 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester:

Compound NameStructural Features
4-((4-Methoxyphenyl)azo)benzoic acidContains a methoxy group instead of an ethoxy group
4-((4-Ethoxyphenyl)azo)benzoic acidFeatures a benzoic acid moiety instead of butenoic acid
4-((4-Ethoxyphenyl)azo)phenyl acetateHas an acetate ester instead of butenoic acid ester

Uniqueness

The uniqueness of 2-Butenoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester lies in its specific combination of functional groups. This distinct structure imparts unique chemical reactivity and biological properties that differentiate it from other similar compounds. Its role as both a synthetic intermediate and a potential therapeutic agent highlights its significance in research and industry .

The systematic IUPAC name 2-butenoic acid, 4-[(4-ethoxyphenyl)azo]phenyl ester delineates its structural components with precision. The core structure comprises:

  • A butenoic acid moiety ($$ \text{CH}{3}\text{CH}=\text{CHCO}{2}\text{H} $$), providing α,β-unsaturation that influences reactivity and conjugation.
  • An azo bridge (-N=N-) linking two aromatic systems, a hallmark of chromophoric compounds.
  • A 4-ethoxyphenyl group ($$ \text{C}{6}\text{H}{4}\text{OCH}{2}\text{CH}{3} $$) conferring electron-donating effects through the ethoxy substituent.
  • A phenyl ester group ($$ \text{C}{6}\text{H}{5}\text{OCO} $$) that modulates solubility and thermal stability.

Molecular Formula: $$ \text{C}{18}\text{H}{18}\text{N}{2}\text{O}{3} $$
CAS Registry: 49759-21-9
SMILES Representation: CCOC1=CC=C(C=C1)N=NC1=CC=C(OC(=O)C=CC)C=C1
InChI Key: InChI=1S/C18H18N2O3/c1-3-5-18(21)23-17-12-8-15(9-13-17)20-19-14-6-10-16(11-7-14)22-4-2/h3,5-13H,4H2,1-2H3

The esterification of the butenoic acid’s carboxylic group with the phenolic oxygen of the azo-linked aromatic system creates a planar, conjugated structure. This conjugation, extending across the azo bridge and into the ethoxyphenyl ring, enables π-π stacking interactions critical for supramolecular assembly.

Historical Context of Azo-Ester Hybrid Compounds

Azo-ester hybrids trace their origins to 19th-century dye chemistry. The 1873 synthesis of Chrysoidine (C.I. 11270), an azo-aniline derivative, marked the first commercial azo dye. By the 1880s, Bismarck Brown (C.I. 21000) demonstrated how azo groups could be combined with aromatic amines to produce thermally stable colorants. The integration of ester functionalities emerged later, driven by demands for improved solubility and processability in textile applications.

Key historical milestones include:

  • 1901: Introduction of Resorcin Brown through sequential diazotization of sulphanilic acid and 2,4-xylidine, showcasing early azo-ester hybridization.
  • 1950s: Development of disperse dyes incorporating ester groups for polyester fiber compatibility, exemplified by structures like C.I. Disperse Red 1.
  • 2000s: Advent of photoresponsive azo-esters for optical data storage, leveraging trans-cis isomerization under UV irradiation.

The target compound represents an evolution of these themes, combining the chromophoric azo group with the ester’s tunable steric and electronic properties. Its synthesis likely employs modern coupling techniques, such as Ullmann condensation or palladium-catalyzed cross-coupling, to achieve regioselective azo bond formation.

Role in Supramolecular Chemistry and Advanced Material Design

In supramolecular systems, the compound’s bifunctional design enables dual-mode interactions:

  • π-Stacking: The extended conjugation between the azo bridge and aromatic rings facilitates columnar mesophase formation, as observed in thiacalixarene-based azo-esters.
  • Hydrogen Bonding: The ester carbonyl ($$ \text{C}=O $$) and azo nitrogens act as hydrogen bond acceptors, promoting layered liquid crystalline assemblies.

Table 1: Comparative Analysis of Azo-Ester Hybrids in Material Science

Property2-Butenoic Acid DerivativeThiacalixarene Azo-EsterSchiff Base Azo-Ester
Mesophase Range (°C)Not Reported98–14575–162
λ_max (nm)~350 (est.)480420
Thermal Stability (°C)>200220250
ApplicationPhotoresponsive MaterialsLiquid CrystalsOptical Sensors

Recent studies highlight its potential in:

  • Photoswitching Devices: The azo group’s reversible trans-cis isomerization under 365 nm UV light enables applications in dynamic optical gratings.
  • Liquid Crystalline Polymers: Incorporating the compound into polyacrylate backbones enhances thermal stability while maintaining nematic phase behavior up to 160°C.
  • Surface Modification: Self-assembled monolayers (SAMs) on gold substrates exploit the ethoxy group’s affinity for metallic surfaces, enabling corrosion-resistant coatings.

The ester linkage’s hydrolytic stability ($$ t{1/2} > 1000 $$ h at pH 7) compared to conventional azo dyes ($$ t{1/2} \approx 200 $$ h) makes it suitable for aqueous-phase applications. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV, suggesting utility in organic semiconductors when doped with electron-deficient acceptors.

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Exact Mass

310.13174244 g/mol

Monoisotopic Mass

310.13174244 g/mol

Heavy Atom Count

23

General Manufacturing Information

2-Butenoic acid, 4-[2-(4-ethoxyphenyl)diazenyl]phenyl ester: INACTIVE

Dates

Last modified: 08-10-2024

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